molecular formula C14H13N3OS B11106384 4,6-dimethyl-1-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile

4,6-dimethyl-1-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11106384
M. Wt: 271.34 g/mol
InChI Key: GPMUCCNKDKUQNQ-LZYBPNLTSA-N
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Description

4,6-DIMETHYL-1-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a heterocyclic compound that features a pyridine ring fused with a thiazole ring. This compound is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of both pyridine and thiazole rings in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIMETHYL-1-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction between an aldehyde and an amine, followed by cyclization.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a reaction between a thioamide and a haloketone.

    Final Assembly: The final compound is assembled by reacting the pyridine and thiazole intermediates under specific conditions, such as refluxing in ethanol with a catalytic amount of acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that are used as catalysts in organic reactions.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Biology and Medicine

    Antimicrobial Agents: Due to its ability to disrupt microbial cell walls, it is studied as a potential antimicrobial agent.

    Anticancer Research: Its cytotoxic properties make it a candidate for anticancer drug development.

Industry

    Agriculture: It is explored as a potential pesticide or fungicide.

    Pharmaceuticals: Used in the development of new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Antimicrobial Action: It disrupts the cell wall synthesis of microbes, leading to cell lysis.

    Anticancer Action: It induces apoptosis in cancer cells by interacting with specific molecular targets such as DNA and enzymes involved in cell division.

Comparison with Similar Compounds

Similar Compounds

    4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE: Lacks the thiazole ring, resulting in different biological activities.

    1-(3-METHYL-2-THIENYL)METHYLIDENEAMINO-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE: Similar structure but with variations in the substitution pattern.

Uniqueness

The unique combination of pyridine and thiazole rings in 4,6-DIMETHYL-1-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE contributes to its diverse reactivity and broad spectrum of biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

4,6-dimethyl-1-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C14H13N3OS/c1-9-4-5-19-13(9)8-16-17-11(3)6-10(2)12(7-15)14(17)18/h4-6,8H,1-3H3/b16-8+

InChI Key

GPMUCCNKDKUQNQ-LZYBPNLTSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/N2C(=CC(=C(C2=O)C#N)C)C

Canonical SMILES

CC1=C(SC=C1)C=NN2C(=CC(=C(C2=O)C#N)C)C

Origin of Product

United States

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